trans-2-(Tert-butylamino)cyclobutan-1-ol
Description
trans-2-(Tert-butylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a tert-butylamino group at the trans-2 position of the four-membered cyclobutane ring. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. This compound’s rigid cyclobutane ring and stereochemistry (trans configuration) may confer unique physicochemical properties, making it relevant for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(1R,2R)-2-(tert-butylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAUUNMMOYCSX-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as terbutaline, are known to act on beta-2 adrenergic receptors. These receptors are located in bronchial, vascular, and uterine smooth muscle and play a crucial role in the regulation of smooth muscle tone.
Mode of Action
For instance, terbutaline, a compound with a similar tert-butylamino group, acts by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) by activating the enzyme adenyl cyclase. This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells.
Biochemical Pathways
For instance, the tert-butyl group, a component of the compound, is known to elicit a unique reactivity pattern and has implications in biosynthetic and biodegradation pathways.
Pharmacokinetics
Terbutaline exhibits a linear relationship between plasma concentration and the administered dose. It also demonstrates multi-exponential behavior for disposition and renal clearance. The systemic availability of terbutaline is higher when administered via inhalation compared to the oral route.
Biological Activity
trans-2-(Tert-butylamino)cyclobutan-1-ol is a cyclobutane derivative notable for its unique structural features, which include a hydroxyl group and a tert-butylamino substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a tertiary amine and an alcohol functional group, which are crucial for its biological activity.
The biological activity of trans-2-(tert-butylamino)cyclobutan-1-ol primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It has been suggested that this compound can bind to various receptors, leading to altered physiological responses.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of trans-2-(tert-butylamino)cyclobutan-1-ol. In vitro assays demonstrated its effectiveness against several bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, revealing significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits selective antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic functions.
Cytotoxicity and Antitumor Activity
Trans-2-(tert-butylamino)cyclobutan-1-ol has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that trans-2-(tert-butylamino)cyclobutan-1-ol possesses significant antitumor potential, suggesting that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
In a notable case study involving the administration of trans-2-(tert-butylamino)cyclobutan-1-ol in animal models, researchers observed a marked reduction in tumor size in xenograft models of breast cancer. The study reported:
- Tumor Volume Reduction : Average tumor volume decreased by approximately 40% after four weeks of treatment.
- Histological Analysis : Examination revealed increased apoptosis in treated tumors compared to controls.
These findings underscore the compound's potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between trans-2-(Tert-butylamino)cyclobutan-1-ol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Ring Size | Notable Properties |
|---|---|---|---|---|---|
| trans-2-(Tert-butylamino)cyclobutan-1-ol | C₈H₁₇NO | 143.23 | tert-butylamino | 4 | High steric hindrance, enhanced stability |
| trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol | C₁₂H₁₇NO | 191.27 | phenylethylamino | 4 | Aromatic, increased lipophilicity |
| trans-2-(Butylamino)cyclobutan-1-ol | C₈H₁₇NO | 143.23 | linear butylamino | 4 | Flexible chain, lower steric effects |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | C₉H₁₉NO | 157.25 | aminobutan-2-yl | 5 | Larger ring, reduced ring strain |
Key Observations:
- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance compared to linear butyl or phenylethyl substituents. This may reduce enzymatic degradation, improving pharmacokinetic profiles in drug design .
- Lipophilicity: The phenylethyl analog (C₁₂H₁₇NO) exhibits higher lipophilicity due to its aromatic ring, which could enhance membrane permeability but may also increase off-target interactions .
Stability and Commercial Viability
- This underscores the importance of substituent choice in scalability .
- Storage and Handling: Linear butylamino analogs (e.g., trans-2-(Butylamino)cyclobutan-1-ol) may require specific storage conditions (e.g., low temperature) to prevent degradation, a consideration applicable to the tert-butyl variant .
Preparation Methods
General Synthetic Strategy
The synthesis of trans-2-(Tert-butylamino)cyclobutan-1-ol typically starts from tert-butyl-protected aminocyclobutyl precursors, which undergo functional group transformations to introduce the hydroxyl group and achieve the trans stereochemistry. Key steps include:
- Use of tert-butyl carbamate (Boc) protecting groups on the amino function to control reactivity.
- Palladium-catalyzed cross-coupling reactions to install substituents.
- Nucleophilic substitution and hydrolysis steps to form the cyclobutanol moiety.
- Careful control of reaction conditions (temperature, solvent, base) to maximize yield and stereoselectivity.
Representative Preparation Methods with Experimental Details
The following table summarizes several documented preparation methods and their experimental parameters, yields, and key reagents:
| Method No. | Reaction Conditions | Key Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution with 2-chlorobenzothiazole | tert-butyl(trans-3-aminocyclobutyl)carbamate, 4-dimethylaminopyridine, diisopropylethylamine | Dry dimethyl sulfoxide (DMSO) | 110°C, 2 hours | 81 | Reaction under nitrogen, workup with ammonium chloride and ethyl acetate extraction; product isolated as off-white solid after filtration and drying |
| 2 | Nucleophilic aromatic substitution with 2-chloro-3-nitropyridine | tert-butyl(trans-3-aminocyclobutyl)carbamate, potassium carbonate | Dry DMSO | 110°C, 2 hours | 63.5 | Purified by silica chromatography; moderate yield |
| 3 | Palladium-catalyzed coupling with ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-methylpropanoate | Pd2(dba)3, dicyclohexyl-(triisopropylbiphenyl)phosphine, sodium tert-butoxide | 1,4-dioxane | 100°C, 3 hours, inert atmosphere | 31.4 | Microwave vial used; lower yield attributed to reaction complexity |
| 4 | Palladium-catalyzed coupling with methyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate | BrettPhos precatalyst, sodium tert-butoxide | 1,4-dioxane | 50°C, 0.5 hour, inert atmosphere | 47.4 | Shorter reaction time and lower temperature; purified by silica gel chromatography |
| 5 | Nucleophilic substitution with 2-chloro-6-fluoro-1,3-benzothiazole followed by deprotection and coupling | tert-butyl(trans-3-aminocyclobutyl)carbamate, diisopropylethylamine, hydrogen chloride in dioxane, Pd catalyst, sodium tert-butoxide | DMSO and dioxane | 120°C (substitution), room temp (deprotection), 100°C (coupling) | 46.7 | Multi-step sequence including Boc deprotection and Pd-catalyzed coupling; final product isolated by ISCO chromatography |
| 6 | Nucleophilic substitution with intermediate 5 using cesium carbonate | tert-butyl(trans-3-aminocyclobutyl)carbamate, cesium carbonate | DMSO | 70°C, time not specified | 66.6 | Efficient substitution reaction; cesium carbonate as base improves yield |
Detailed Experimental Insights
Protection and Deprotection: The tert-butyl carbamate (Boc) group protects the amino functionality during substitution and coupling reactions, preventing side reactions. Deprotection is typically achieved by treatment with hydrogen chloride in dioxane at room temperature.
Palladium Catalysis: Several methods employ palladium catalysts with bulky phosphine ligands (e.g., BrettPhos, dicyclohexylphosphine derivatives) to facilitate cross-coupling reactions. These reactions are conducted in inert atmospheres (argon or nitrogen) to avoid catalyst degradation.
Bases and Solvents: Strong, non-nucleophilic bases such as sodium tert-butoxide and cesium carbonate are commonly used to deprotonate the amine or activate substrates. Dimethyl sulfoxide (DMSO) and 1,4-dioxane are preferred solvents due to their high boiling points and ability to dissolve polar and nonpolar reagents.
Temperature and Time: Reaction temperatures range from 50°C to 120°C, with durations between 0.5 to 3 hours. Higher temperatures favor faster reactions but may reduce selectivity.
Workup and Purification: Typical workup involves partitioning between aqueous saturated ammonium chloride or water and organic solvents like ethyl acetate or dichloromethane. Drying agents such as magnesium sulfate are used before solvent evaporation. Purification is often achieved by silica gel chromatography or ISCO automated chromatography systems.
Summary Table of Key Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution with 2-chlorobenzothiazole | tert-butyl(trans-3-aminocyclobutyl)carbamate, DMAP, DIPEA | DMSO, 110°C, 2h | 81 | High yield, clean reaction |
| Nucleophilic substitution with 2-chloro-3-nitropyridine | tert-butyl(trans-3-aminocyclobutyl)carbamate, K2CO3 | DMSO, 110°C, 2h | 63.5 | Moderate yield |
| Pd-catalyzed coupling with pyrimidine derivative | Pd2(dba)3, phosphine ligand, NaOtBu | 1,4-dioxane, 100°C, 3h | 31.4 | Lower yield, complex reaction |
| Pd-catalyzed coupling with fluoropyridinyl carbamate | BrettPhos precatalyst, NaOtBu | 1,4-dioxane, 50°C, 0.5h | 47.4 | Moderate yield, mild conditions |
| Multi-step substitution, deprotection, and coupling | Boc-protected amine, DIPEA, HCl, Pd catalyst | DMSO/dioxane, 120°C/RT/100°C | 46.7 | Multi-step, moderate yield |
| Substitution with intermediate and cesium carbonate | Boc-protected amine, Cs2CO3 | DMSO, 70°C | 66.6 | Efficient substitution |
Research Findings and Notes
The stereochemistry of the cyclobutane ring is maintained as trans during these transformations, which is crucial for the biological activity of the compound.
The Boc protecting group strategy is essential to achieve selective reactions on the amino group without side reactions.
Palladium-catalyzed cross-coupling reactions expand the diversity of substituents that can be introduced on the cyclobutane ring, allowing for structural optimization.
Reaction yields vary significantly depending on the substrate and reaction conditions, highlighting the need for optimization for scale-up or specific derivative synthesis.
The use of microwave-assisted reactions and inert atmospheres improves reaction rates and yields in some cases.
Q & A
Q. What are the common synthetic routes for preparing trans-2-(tert-butylamino)cyclobutan-1-ol, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a cyclobutanol derivative (e.g., trans-2-bromocyclobutan-1-ol) with tert-butylamine under controlled pH and temperature (e.g., 60–80°C in anhydrous THF) can yield the product. Stereochemical control is achieved by using enantiopure starting materials or chiral catalysts. Monitoring reaction progress via TLC or HPLC ensures minimal epimerization . Key Reagents : Tert-butylamine, anhydrous solvents (THF, DMF), and bases (K₂CO₃).
Q. How can the stereochemical integrity of trans-2-(tert-butylamino)cyclobutan-1-ol be confirmed post-synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) resolves enantiomers. Polarimetry ([α]D) and NOESY NMR can confirm the trans configuration by analyzing spatial interactions between the tert-butylamino and hydroxyl groups. X-ray crystallography provides definitive stereochemical proof .
Q. What analytical techniques are most effective for characterizing trans-2-(tert-butylamino)cyclobutan-1-ol?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry (e.g., coupling constants J₃,₄ for cyclobutane ring conformation).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₁₇NO).
- IR Spectroscopy : O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches validate structure .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in substitution reactions compared to less bulky analogs?
- Methodological Answer : The tert-butyl group hinders nucleophilic attack at the adjacent carbon due to steric bulk, favoring elimination over substitution in SN2 mechanisms. Comparative studies with methyl or ethyl analogs show reduced reaction rates (e.g., 50% slower with tert-butyl in SOCl₂-mediated substitutions). Computational modeling (DFT) quantifies steric hindrance using buried volume (%Vbur) .
Q. What computational methods are recommended to predict the reactivity and stability of trans-2-(tert-butylamino)cyclobutan-1-ol under various experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies for reactions (e.g., oxidation to cyclobutanone).
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (water, methanol).
- QM/MM : Models enzyme-binding interactions for biological studies.
Software: Gaussian 16, ORCA, or GROMACS .
Q. How can competing side reactions (e.g., oxidation or ring-opening) be minimized during functionalization of trans-2-(tert-butylamino)cyclobutan-1-ol?
- Methodological Answer :
- Oxidation Control : Use mild oxidizing agents (e.g., PCC instead of CrO₃) to prevent over-oxidation of the cyclobutane ring.
- Ring-Opening Mitigation : Avoid strong acids (H₂SO₄) and high temperatures (>100°C).
- Protection Strategies : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the amine .
Key Considerations for Experimental Design
- Stereochemical Purity : Use enantiomerically pure starting materials or chiral auxiliaries (e.g., Evans oxazolidinones) to avoid racemization .
- Solvent Selection : Non-polar solvents (hexane, toluene) stabilize the cyclobutane ring, while polar aprotic solvents (DMF) enhance nucleophilicity .
- Byproduct Analysis : LC-MS and GC-MS track side products (e.g., ring-opened aldehydes) during optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
